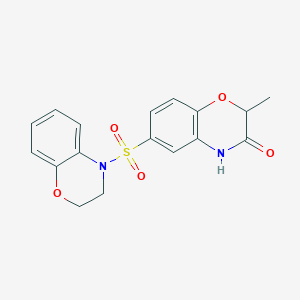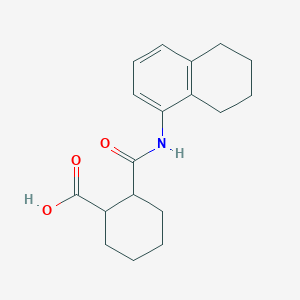
2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline, also known as “Fluazifop-P-butyl” is a selective herbicide that is widely used in agriculture. It is an organic compound that belongs to the chemical class of aryloxyphenoxypropionate herbicides. The compound is used to control annual and perennial grass weeds in crops such as soybeans, cotton, peanuts, and wheat.
科学的研究の応用
Fluazifop-P-butyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of grass weeds, including barnyardgrass, foxtail, and johnsongrass. In addition to its use in agriculture, Fluazifop-P-butyl has also been studied for its potential use in environmental remediation. It has been shown to be effective in removing pollutants such as polychlorinated biphenyls (PCBs) from contaminated soil.
作用機序
Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, Fluazifop-P-butyl prevents the synthesis of fatty acids, which are necessary for the growth and development of grass weeds. This leads to the death of the weeds.
Biochemical and physiological effects:
Fluazifop-P-butyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. In addition, it can be toxic to aquatic organisms if it enters waterways.
実験室実験の利点と制限
The advantages of using Fluazifop-P-butyl in lab experiments include its high efficacy against grass weeds, its selective action, and its low toxicity to humans and animals. However, one limitation of using Fluazifop-P-butyl in lab experiments is that it can be expensive to synthesize. In addition, its effectiveness can be affected by factors such as soil pH and temperature.
将来の方向性
There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the potential use of Fluazifop-P-butyl in environmental remediation. Additionally, research could be conducted to investigate the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its efficacy and reduce the risk of herbicide resistance.
合成法
The synthesis of Fluazifop-P-butyl involves several steps. The first step is the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form the sodium salt of 2-chloro-4-methylphenol. The second step involves the reaction of the sodium salt of 2-chloro-4-methylphenol with 2-chloro-5-trifluoromethylaniline to form the intermediate compound. The final step is the reaction of the intermediate compound with butyl chloroformate to form Fluazifop-P-butyl. The overall synthesis process is shown in the following reaction scheme:
特性
分子式 |
C14H11ClF3NO |
|---|---|
分子量 |
301.69 g/mol |
IUPAC名 |
2-(2-chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-2-4-12(10(15)6-8)20-13-5-3-9(7-11(13)19)14(16,17)18/h2-7H,19H2,1H3 |
InChIキー |
FTLUGZVJUDLRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |
正規SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)

![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)



![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)
